Dihydro Uracil-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro Uracil-d4, also known as 5,6-Dihydro-2,4(1H,3H)-pyrimidinedione-d4, is a deuterium-labeled derivative of dihydro uracil. This compound is primarily used as a stable isotope-labeled standard in various biochemical and analytical applications. The molecular formula of this compound is C4H2D4N2O2, and it has a molecular weight of 118.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Uracil-d4 typically involves the deuteration of dihydro uracil. One common method is the catalytic hydrogenation of uracil in the presence of deuterium gas. This process replaces the hydrogen atoms in the uracil molecule with deuterium atoms, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure efficient deuteration. The product is then purified using chromatographic techniques to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Dihydro Uracil-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uracil.
Reduction: It can be further reduced to form tetrahydro uracil.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Uracil
Reduction: Tetrahydro uracil
Substitution: Various substituted uracil derivatives.
Scientific Research Applications
Dihydro Uracil-d4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in studies of nucleic acid metabolism and DNA repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to trace the metabolic pathways of uracil and its derivatives.
Industry: Applied in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The mechanism of action of Dihydro Uracil-d4 involves its incorporation into nucleic acids and subsequent participation in metabolic pathways. It serves as a substrate for various enzymes involved in pyrimidine metabolism, including dihydropyrimidine dehydrogenase and dihydropyrimidinase. These enzymes catalyze the reduction and hydrolysis of this compound, leading to the formation of uracil and other metabolites .
Comparison with Similar Compounds
Dihydrouracil: A non-deuterated analog of Dihydro Uracil-d4.
Tetrahydro uracil: A fully reduced form of uracil.
Uracil: The oxidized form of this compound.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in analytical and biochemical research. The presence of deuterium atoms allows for precise tracking and quantification in various experimental setups, providing insights into metabolic pathways and reaction mechanisms that are not easily achievable with non-labeled compounds .
Properties
Molecular Formula |
C4H6N2O2 |
---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
5,5,6,6-tetradeuterio-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i1D2,2D2 |
InChI Key |
OIVLITBTBDPEFK-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C1(C(=O)NC(=O)NC1([2H])[2H])[2H] |
Canonical SMILES |
C1CNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.